N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide
Description
N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide (CAS: 1016508-01-2) is an amidoxime derivative characterized by a central ethanimidamide backbone substituted with a hydroxylamine group (N'-hydroxy) and an oxan-4-yloxy (tetrahydropyran-4-yloxy) moiety. Its structural uniqueness lies in the oxan-4-yloxy group, which confers distinct steric and electronic properties compared to other substituted ethanimidamides.
Properties
IUPAC Name |
N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-7(9-10)5-12-6-1-3-11-4-2-6/h6,10H,1-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMGLXVCBZYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1OC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide typically involves the reaction of hydroxylamine with an appropriate oxan-4-yloxy derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yloxy derivatives.
Reduction: Reduction reactions can convert the ethanimidamide moiety into different functional groups.
Substitution: The oxan-4-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yloxy ketones, while reduction could produce oxan-4-yloxy amines .
Scientific Research Applications
N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an enzyme inhibitor or drug precursor.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxan-4-yloxy group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The oxan-4-yloxy group in the target compound introduces a rigid, oxygen-containing cyclic ether, contrasting with the planar aromatic systems (e.g., 4-methoxyphenyl) or heterocyclic amines (e.g., morpholin-4-yl) in analogs.
- Substituents like thiomorpholin-4-yl enhance lipophilicity, while methoxyphenyl groups improve solubility in polar solvents .
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Ethanimidamides with aromatic substituents (e.g., 4-methoxyphenyl) show notable antibacterial activity .
- Thiomorpholine derivatives are explored for metal coordination, suggesting utility in catalysis or material science .
Biological Activity
N'-Hydroxy-2-(oxan-4-yloxy)ethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The reaction pathways often utilize various catalysts and conditions to achieve the desired product. Although specific synthetic pathways for this compound are not extensively documented in the literature, related compounds often involve the use of hydroxylamine derivatives and oxime formations.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₃ |
| Molecular Weight | 197.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Key Biological Targets
- Toll-like Receptor 4 (TLR4) : Involvement in inflammatory responses and cytokine secretion .
- Enzyme Inhibition : Potential activity against enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties similar to other hydroxylamine derivatives, which have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, indicating that this compound could exhibit similar effects.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of cytokine production | |
| Enzyme inhibition | Possible inhibition of metabolic enzymes |
Research Findings
Recent research has focused on the broader class of compounds related to this compound. Studies indicate that modifications in the oxime structure can significantly alter biological activity, thus emphasizing the importance of structure-activity relationships (SAR) in drug design.
Notable Findings
- Structure-Activity Relationships : Variations in substituents on the oxime group can lead to enhanced or diminished biological activities.
- Synergistic Effects : Combinations with other pharmacological agents may enhance overall efficacy, particularly in antimicrobial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
